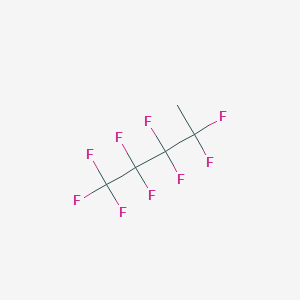

1,1,1,2,2,3,3,4,4-Nonafluoropentane

Description

1,1,1,2,2,3,3,4,4-Nonafluoropentane (C₅H₂F₉) is a fully saturated perfluorinated alkane characterized by nine fluorine atoms replacing hydrogen atoms on a pentane backbone. Its structure confers high thermal stability, chemical inertness, and low surface tension, typical of per- and polyfluoroalkyl substances (PFAS).

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRJUIGTKHAMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH3, C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895155 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158118-01-5 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3,4,4-Nonafluoropentane can be synthesized through several methods, including:

Electrochemical Fluorination: This method involves the electrochemical fluorination of a suitable hydrocarbon precursor in the presence of hydrogen fluoride.

Direct Fluorination: Another approach is the direct fluorination of pentane using elemental fluorine.

Industrial Production Methods

Industrial production of this compound often relies on large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoropentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions include:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.

Common Reagents and Conditions

Nucleophiles: Amines, phenoxides, enolates.

Conditions: Reactions typically occur in organic solvents such as acetonitrile or tetrahydrofuran, often at elevated temperatures.

Major Products

Sulfonamides: Formed from reactions with amines.

Aryl Nonaflates: Formed from reactions with phenoxides.

Alkenyl Nonaflates: Formed from reactions with enolates.

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluoropentane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoropentane is primarily based on its chemical inertness and stability. The compound’s multiple fluorine atoms create a strong electron-withdrawing effect, making it resistant to many chemical reactions. This property is exploited in various applications where stability and resistance to degradation are crucial .

Comparison with Similar Compounds

Decafluoropentane (1,1,1,2,2,3,4,5,5,5-decafluoropentane)

- Molecular Formula : C₅HF₁₀

- Key Differences: Contains one additional fluorine atom compared to nonafluoropentane.

- Implications : Increased fluorination likely enhances density and thermal stability but may reduce volatility. Both compounds share applications in refrigeration and fire suppression due to inertness .

1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butane

- Molecular Formula : C₅H₃F₉O

- Key Differences : Incorporates a methoxy (-OCH₃) group.

- This contrasts with nonafluoropentane’s non-reactive nature .

Novec™ 1230 (1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone)

- Molecular Formula : CF₃CF₂C(O)CF(CF₃)₂

- Key Differences : Contains a ketone group and trifluoromethyl substituent.

- Implications: The ketone group increases polarity, lowering boiling point (−18°C) and enabling use as a fire suppressant. Classified as non-toxic and environmentally friendly, unlike many PFAS .

Methyl Perfluorobutyl Ketone (1,1,1,2,2,3,3,4,4-Nonafluoro-5-hexanone)

- Molecular Formula : C₆HF₉O

- Key Differences : Longer carbon chain (hexane backbone) with a ketone group.

- Implications: Used in industrial solvents and coatings due to moderate polarity and solvent strength. The ketone group may limit thermal stability compared to nonafluoropentane .

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7)

- Molecular Formula : C₅H₂F₉I

- Key Differences : Iodine substituent at the terminal carbon.

- Implications : The iodine atom increases molecular weight and reactivity, enabling dehalogenation reactions. Such compounds are used in synthetic chemistry but pose higher toxicity risks .

Comparative Data Table

*Boiling points are inferred based on structural trends; exact values require experimental confirmation.

Research Findings and Environmental Considerations

- Environmental Persistence: Nonafluoropentane’s lack of functional groups may reduce bioaccumulation compared to sulfonic acid-based PFAS (e.g., perfluorooctanesulfonic acid, PFOS) .

- Regulatory Status: Novec™ 1230 is exempt from EPA hazardous material listings, while iodinated and sulfonated PFAS face stricter regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.